molecular formula C11H12ClNO2 B13567389 Methyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

Methyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

Cat. No.: B13567389
M. Wt: 225.67 g/mol
InChI Key: UCOLFYJQBFJWRM-UHFFFAOYSA-N
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Description

Methyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chloro substituent at the 7th position and a methyl ester group at the 4th position of the isoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes would apply, including the optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.

    Substitution: The chloro substituent at the 7th position can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted tetrahydroisoquinolines.

Scientific Research Applications

Methyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of methyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, tetrahydroisoquinoline derivatives are known to modulate neurotransmitter function and exhibit neuroprotective effects . The compound may also inhibit certain enzymes or receptors, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is unique due to the presence of both a chloro substituent and a methyl ester group, which can influence its chemical reactivity and biological activity. These substituents may enhance its potential as a therapeutic agent or a chemical intermediate in organic synthesis.

Properties

IUPAC Name

methyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-15-11(14)10-6-13-5-7-4-8(12)2-3-9(7)10/h2-4,10,13H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOLFYJQBFJWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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